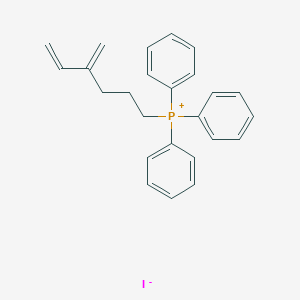

(4-Methylene-5-hexenyl)triphenyl-phosphonium Iodide

Vue d'ensemble

Description

(4-Methylene-5-hexenyl)triphenyl-phosphonium Iodide is a chemical compound with the molecular formula C25H26IP and a molecular weight of 484.35. It is known for its application as an intermediate in the synthesis of beta-Myrcene .

Méthodes De Préparation

The synthesis of (4-Methylene-5-hexenyl)triphenyl-phosphonium Iodide typically involves the reaction of triphenylphosphine with an appropriate alkyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or other suitable methods to obtain the desired compound .

Analyse Des Réactions Chimiques

(4-Methylene-5-hexenyl)triphenyl-phosphonium Iodide undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.

Addition Reactions: It can also participate in addition reactions, particularly with compounds containing double or triple bonds.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Chemistry

- The compound is primarily recognized for its role as an intermediate in synthesizing beta-Myrcene, a crucial monoterpene used in the fragrance and flavor industry. The synthesis typically involves the reaction of triphenylphosphine with alkyl halides under controlled conditions to yield this phosphonium salt .

Reactivity and Mechanism

- (4-Methylene-5-hexenyl)triphenyl-phosphonium iodide undergoes various chemical reactions:

- Substitution Reactions: It can participate in nucleophilic substitutions where the iodide ion is replaced by other nucleophiles.

- Addition Reactions: The compound can add across double or triple bonds, making it useful in constructing more complex organic molecules.

- Oxidation and Reduction: It can also engage in oxidation and reduction reactions, further expanding its utility in synthetic pathways.

Biological Applications

Research on Phosphonium Salts

- Studies involving phosphonium salts have indicated potential biological activities, including antimicrobial properties. The interactions of this compound with various biological targets are being explored to understand its therapeutic potential .

Mechanism of Action

- The compound's mechanism of action is linked to its phosphonium group, which can form stable complexes with biomolecules, potentially influencing biochemical pathways. This characteristic makes it a subject of interest for further pharmacological studies .

Industrial Applications

Production of Specialty Chemicals

Mécanisme D'action

The mechanism of action of (4-Methylene-5-hexenyl)triphenyl-phosphonium Iodide involves its interaction with molecular targets through its phosphonium group. This interaction can affect various biochemical pathways, depending on the specific application and context. The compound’s effects are mediated by its ability to participate in chemical reactions and form stable complexes with other molecules .

Comparaison Avec Des Composés Similaires

(4-Methylene-5-hexenyl)triphenyl-phosphonium Iodide can be compared with other similar compounds, such as:

(4-Methylene-5-hexenyl)triphenyl-phosphonium Bromide: Similar in structure but with a bromide ion instead of an iodide ion.

(4-Methylene-5-hexenyl)triphenyl-phosphonium Chloride: Similar in structure but with a chloride ion instead of an iodide ion.

The uniqueness of this compound lies in its specific reactivity and applications, particularly in the synthesis of beta-Myrcene .

Activité Biologique

(4-Methylene-5-hexenyl)triphenyl-phosphonium iodide is a phosphonium salt that has garnered interest in biological research due to its potential applications in cancer therapy and antimicrobial activity. This compound is part of a broader class of triphenylphosphonium (TPP) derivatives known for their ability to target mitochondria, which are crucial in energy production and apoptosis regulation.

The biological activity of this compound primarily involves its interaction with mitochondrial membranes. Phosphonium salts, including this compound, can cross biological membranes due to their lipophilic nature and positive charge. Once inside the cell, they accumulate in the mitochondria, leading to various effects such as:

- Mitochondrial Uncoupling : This compound may act as a mitochondrial uncoupler, disrupting the proton gradient across the mitochondrial membrane, which can lead to increased oxygen consumption and ATP depletion .

- Reactive Oxygen Species (ROS) Generation : By affecting mitochondrial function, these compounds can lead to elevated levels of ROS, which play a dual role in cellular signaling and apoptosis induction .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines through mechanisms involving mitochondrial targeting and ROS generation. For instance:

- Cytotoxicity Testing : In vitro studies using the CCK-8 assay demonstrated that this compound exhibits moderate to significant cytotoxicity against cancer cell lines such as HeLa, PC-3, and HCT-15. The compound's effectiveness is attributed to its ability to disrupt mitochondrial function and induce apoptosis .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 12.5 | Mitochondrial uncoupling, ROS generation |

| PC-3 | 15.0 | Mitochondrial dysfunction |

| HCT-15 | 10.0 | Apoptosis induction via ROS |

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against multidrug-resistant bacterial strains. The mechanism involves disrupting bacterial membrane integrity and function.

Key Findings:

- Bactericidal Effects : The compound has shown significant bactericidal activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) indicating potent effects even at low concentrations .

Table 2: Antimicrobial Activity Data

| Bacterial Strain | MIC (µg/mL) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 8 | Membrane disruption |

| Enterococcus faecalis | 16 | Proton motive force collapse |

| Escherichia coli | 32 | Cell wall synthesis inhibition |

Case Studies

- Case Study on Cancer Cells : A study involving the application of this compound on HeLa cells revealed a significant decrease in mitochondrial membrane potential and an increase in intracellular ROS levels, leading to enhanced apoptosis rates compared to controls .

- Antimicrobial Efficacy : In a clinical setting, this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that it effectively reduced bacterial viability by over 99% within 24 hours at concentrations below 20 µg/mL, showcasing its potential as a therapeutic agent against resistant strains .

Propriétés

IUPAC Name |

4-methylidenehex-5-enyl(triphenyl)phosphanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26P.HI/c1-3-22(2)14-13-21-26(23-15-7-4-8-16-23,24-17-9-5-10-18-24)25-19-11-6-12-20-25;/h3-12,15-20H,1-2,13-14,21H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZIPHNDDBQKNHE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=C)CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26IP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50615264 | |

| Record name | (4-Methylidenehex-5-en-1-yl)(triphenyl)phosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50615264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17842-92-1 | |

| Record name | (4-Methylidenehex-5-en-1-yl)(triphenyl)phosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50615264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.